REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[CH2:11]([O:18][C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][OH:28])=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(C(C)C)C(C)C)C>C(Cl)Cl>[CH2:11]([O:18][C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH:27]=[O:28])=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCCCCO
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
ice water
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
is being stirred at -50°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 10 ml of methylene chloride
|
Type
|
WASH
|
Details
|
washed twice with 5 ml of N-hydrochloric acid each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 10 ml of saturated sodium chloride solution, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting oil is purified by chromatography on silica gel with hexane/ethyl acetate (1:1) as eluant
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |